PF-5190457

Description

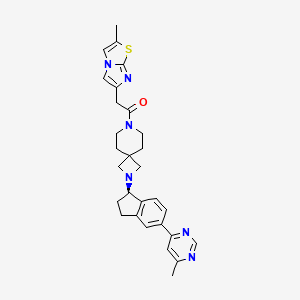

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUDADZJCKGWKR-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334782-79-4 | |

| Record name | PF-5190457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334782794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-5190457 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-5190457 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF33NL9U5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PF-5190457: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05190457 is a potent, selective, and orally bioavailable small molecule that has been identified as a ghrelin receptor inverse agonist and competitive antagonist.[1] The ghrelin receptor, a G protein-coupled receptor (GPCR) formally known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a key regulator of energy homeostasis, appetite, and glucose metabolism.[2][3][4] A unique characteristic of the ghrelin receptor is its high level of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[2][4][5] This basal signaling is thought to play a significant role in its physiological functions. PF-05190457 has been developed to modulate this activity, offering a potential therapeutic avenue for metabolic diseases such as type 2 diabetes and obesity.[1][6] This guide provides a detailed overview of the mechanism of action of PF-05190457, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Mechanism of Action: Inverse Agonism and Competitive Antagonism

PF-05190457 exerts its effects on the ghrelin receptor through a dual mechanism:

-

Inverse Agonism: The ghrelin receptor exhibits a high degree of constitutive, or ligand-independent, activity, estimated to be around 50% of its maximal signaling capacity.[2][3] This basal signaling occurs primarily through the Gαq protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. As an inverse agonist, PF-05190457 binds to the ghrelin receptor and stabilizes it in an inactive conformation, thereby reducing this constitutive signaling and lowering basal intracellular calcium levels.[6][8][9]

-

Competitive Antagonism: In the presence of ghrelin, PF-05190457 acts as a competitive antagonist. It binds to the same site as ghrelin, thereby blocking the receptor and preventing ghrelin-induced signaling.[6]

This dual mechanism allows PF-05190457 to not only block the effects of elevated ghrelin levels but also to dampen the baseline activity of the receptor, potentially offering a more comprehensive therapeutic effect.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of PF-05190457 with the ghrelin receptor across various in vitro and ex vivo assays.

Table 1: Receptor Binding Affinity of PF-05190457

| Parameter | Species | Value | Assay Format |

| pKi | Human | 8.36 | Not Specified |

| Kd | Human | 3 nM | Radioligand Binding |

| Ki | Human | 2.49 nM (90 min), 1.42 nM (24h) | Radioligand Filter Assay |

Table 2: Functional Potency of PF-05190457

| Parameter | Species | Value | Assay |

| EC50 (Vagal Afferent Firing) | Rat | Not Specified | Ex vivo Electrophysiology |

| EC50 (Intracellular Ca2+ Increase) | Rat | Not Specified | Calcium Imaging in Dispersed Islets |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the ghrelin receptor and the experimental workflow used to characterize PF-05190457.

References

- 1. researchgate.net [researchgate.net]

- 2. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Common structural basis for constitutive activity of the ghrelin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

PF-5190457: A Technical Guide to a Ghrelin Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). The document outlines its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization, making it a valuable resource for professionals in the field of drug discovery and development.

Core Concepts: Inverse Agonism at the Ghrelin Receptor

The ghrelin receptor, a G-protein coupled receptor (GPCR), exhibits a high degree of constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin. This compound functions as an inverse agonist, a compound that not only blocks the action of the agonist (ghrelin) but also reduces the receptor's basal, constitutive activity. This mechanism is distinct from that of a neutral antagonist, which would only block the effects of an agonist. The inverse agonism of this compound is a key feature of its pharmacological profile, suggesting a more profound suppression of ghrelin receptor signaling.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and binding affinity of this compound for the ghrelin receptor.

Table 1: In Vitro Functional Activity of this compound

| Assay Type | Cell Line | Parameter | Value (nM) |

| Europium-labeled GTP binding | HEK293 expressing human GHSR1a | IC50 | 6.6 |

Table 2: In Vitro Binding Affinity of this compound

| Radioligand | Cell Line / Tissue | Parameter | Value (nM) |

| [¹²⁵I]-ghrelin | HEK293 expressing human GHSR1a | Ki | 6.61 |

| Not Specified | Not Specified | Kd | 3 |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the ghrelin receptor and stabilizing it in an inactive conformation. This reduces the downstream signaling cascades that are constitutively active or stimulated by ghrelin. The ghrelin receptor is known to couple to the Gq family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. It is also known to recruit β-arrestin, a protein involved in receptor desensitization and internalization, as well as in initiating G-protein independent signaling. By acting as an inverse agonist, this compound attenuates these signaling pathways.

The Discovery and Development of PF-5190457: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5190457 is a potent, selective, and orally bioavailable small molecule that acts as a competitive antagonist and inverse agonist at the ghrelin receptor (GHSR1a). This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of this compound. It details the compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies employed in its evaluation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHSR1a), is a G-protein coupled receptor primarily recognized for its role in regulating growth hormone secretion, appetite, and energy homeostasis.[1][2] The receptor exhibits constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin.[1] This has made it an attractive therapeutic target for various conditions, including obesity, type 2 diabetes, and substance use disorders.[2][3] this compound emerged from a discovery program aimed at identifying potent and selective inverse agonists of the ghrelin receptor.[4] As an inverse agonist, this compound not only blocks the action of ghrelin but also suppresses the receptor's constitutive activity.[5]

Mechanism of Action

This compound is a competitive antagonist and inverse agonist of the ghrelin receptor (GHSR1a).[5][6] Its mechanism of action involves binding to the receptor and preventing the binding of acylated ghrelin, the active form of the hormone.[5] Furthermore, as an inverse agonist, it reduces the basal, ligand-independent signaling activity of the receptor.[5] This dual action makes it a robust tool for probing the physiological roles of the ghrelin system.

Signaling Pathways

The ghrelin receptor primarily signals through the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. It can also engage other signaling pathways, including those involving β-arrestin. This compound has been shown to inhibit both Gq-mediated signaling and β-arrestin recruitment.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | [1][7] |

| Half-life (t1/2) | 8.2 - 9.8 hours | [1][7] |

| Absorption | Rapid | [1][7] |

Table 2: Pharmacodynamic Effects of this compound in Humans

| Parameter | Dose | Effect | Reference |

| Ghrelin-induced Growth Hormone (GH) Release | 100 mg | 77% inhibition | [1][7] |

| Gastric Emptying Lag Time | 150 mg | 30% delay | [1][7] |

| Gastric Half-Emptying Time | 150 mg | 20% delay | [1][7] |

| Postprandial Glucose | 150 mg | 9 mg/dL decrease | [1][7] |

| Heart Rate | ≥50 mg | Increase up to 13.4 beats/min | [1][7] |

| Alcohol Craving (in heavy drinkers) | 100 mg b.i.d. | Reduced | [5][9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments conducted during the development of this compound.

In Vitro Ghrelin Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the ghrelin receptor.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing the human ghrelin receptor (GHSR1a) are prepared.

-

Radioligand Binding: A radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin) is used as the ligand.

-

Incubation: Membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from competition binding curves.

Measurement of Ghrelin-Induced Growth Hormone (GH) Release in Humans

Objective: To assess the in vivo antagonist activity of this compound.

Methodology:

-

Subject Population: Healthy adult volunteers.

-

Study Design: A randomized, placebo-controlled, crossover study.

-

Procedure:

-

Subjects receive a single oral dose of this compound or placebo.

-

At a specified time post-dose, a continuous intravenous infusion of acylated ghrelin is administered.

-

Blood samples are collected at regular intervals before, during, and after the ghrelin infusion.

-

-

Analysis: Plasma GH concentrations are measured using a validated immunoassay. The area under the curve (AUC) of the GH response is calculated and compared between the this compound and placebo groups.

Assessment of Gastric Emptying (Acetaminophen Absorption Test)

Objective: To evaluate the effect of this compound on the rate of gastric emptying.

Methodology:

-

Subject Population: Healthy adult volunteers.

-

Procedure:

-

Subjects ingest a standardized meal containing a known dose of acetaminophen.

-

Concurrently, a single oral dose of this compound or placebo is administered.

-

Blood samples are collected at frequent intervals over several hours.

-

-

Analysis: Plasma acetaminophen concentrations are measured. The rate of appearance of acetaminophen in the plasma reflects the rate of gastric emptying.[4]

Evaluation of Insulin Secretion from Isolated Human Islets

Objective: To determine the direct effect of this compound on pancreatic beta-cell function.

Methodology:

-

Islet Preparation: Human pancreatic islets are isolated from donor pancreata.

-

Incubation: Islets are incubated in a buffer containing a fixed glucose concentration (e.g., 11.2 mM) with or without varying concentrations of this compound.[10]

-

Sample Collection: The supernatant is collected after a specified incubation period.

-

Analysis: Insulin concentrations in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Clinical Development: SAD and MAD Studies

This compound has undergone Phase I clinical evaluation in healthy volunteers through Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.

Experimental Workflow of a Single Ascending Dose (SAD) Study

Experimental Workflow of a Multiple Ascending Dose (MAD) Study

Therapeutic Potential and Future Directions

The preclinical and early clinical data for this compound suggest its potential for treating a range of conditions. Initially investigated for type 2 diabetes and obesity, its development in these areas was discontinued.[1] However, its ability to modulate central reward pathways has led to its investigation as a potential treatment for alcohol use disorder.[5][9] Further research is warranted to fully elucidate the therapeutic utility of this compound and to explore its potential in other centrally-mediated disorders.[1]

Conclusion

This compound is a well-characterized ghrelin receptor inverse agonist with a favorable pharmacokinetic and safety profile in early clinical studies. The comprehensive data gathered from a range of in vitro, ex vivo, and in vivo experiments provide a solid foundation for its further development. This technical guide summarizes the key findings and methodologies related to this compound, offering a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Static insulin secretion analysis of isolated islets [protocols.io]

- 4. Paracetamol as a Post Prandial Marker for Gastric Emptying, A Food-Drug Interaction on Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gaintherapeutics.com [gaintherapeutics.com]

Probing the Ghrelin Receptor: A Technical Overview of PF-5190457's Binding Affinity and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and pharmacological profile of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). The document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this clinical candidate.

Executive Summary

This compound is a small molecule that exhibits high-affinity binding to the human ghrelin receptor. As an inverse agonist, it not only blocks the action of the endogenous ligand, acyl-ghrelin, but also reduces the receptor's intrinsic, ligand-independent activity.[1] This dual mechanism of action makes it a valuable tool for investigating the physiological roles of the ghrelin system and a potential therapeutic agent for conditions such as alcohol use disorder.[1][2] This guide summarizes the key quantitative binding parameters, details the experimental methodologies used for their determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to the ghrelin receptor has been characterized across multiple studies, demonstrating its high potency. The key quantitative metrics are summarized in the table below.

| Parameter | Species | Value | Notes |

| pKi | Human | 8.36 | |

| Ki | Human | 6.61 nM | Determined by displacement of [125I]ghrelin in HEK293 cells. |

| Ki | Human | 1.42 nM | Measured in vitro in recombinant receptor over-expressing cells. |

| Kd | Human | 3 nM | |

| Ki | Mouse | 7.7 nM | Measured in vitro in recombinant receptor over-expressing cells. |

| Ki | Rat | 3.2 nM | Measured in vitro in recombinant receptor over-expressing cells. |

Experimental Protocols

The determination of this compound's binding affinity and functional activity involves standard pharmacological assays. The following outlines the general methodologies employed.

Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the ghrelin receptor.

Materials:

-

HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).

-

[125I]-labeled ghrelin (radioligand).

-

This compound (test compound).

-

Assay buffer.

-

Scintillation counter.

General Procedure:

-

Cell Preparation: Membranes are prepared from HEK293 cells overexpressing the human ghrelin receptor.

-

Incubation: A constant concentration of [125I]ghrelin is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay for Inverse Agonism

Functional assays are crucial to characterize the inverse agonist activity of this compound by measuring its effect on the basal, or constitutive, activity of the ghrelin receptor.

Objective: To assess the ability of this compound to inhibit the ligand-independent signaling of the ghrelin receptor.

General Procedure (e.g., GTPγS Binding Assay):

-

Membrane Preparation: Membranes from cells expressing the ghrelin receptor are prepared.

-

Incubation: The membranes are incubated with varying concentrations of this compound in the presence of radiolabeled GTPγS (e.g., [35S]GTPγS).

-

G-protein Activation: In the absence of an inverse agonist, the constitutively active ghrelin receptors will catalyze the binding of GTPγS to G-proteins.

-

Inhibition: this compound, as an inverse agonist, will stabilize the inactive conformation of the receptor, thereby reducing the basal level of G-protein activation and [35S]GTPγS binding.

-

Measurement: The amount of bound [35S]GTPγS is quantified to determine the extent of inhibition of constitutive receptor activity.

Signaling Pathways and Mechanism of Action

This compound acts as both a competitive antagonist and an inverse agonist at the ghrelin receptor (GHSR1a).[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) that exhibits a high degree of constitutive (ligand-independent) activity.[1][3]

The binding of the endogenous ligand, acyl-ghrelin, to GHSR1a activates downstream signaling cascades, primarily through Gαq and Gα12/13 proteins.[3] This leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

This compound exerts its effects in two ways:

-

Competitive Antagonism: It competes with acyl-ghrelin for the same binding site on the receptor, thereby preventing ghrelin-induced signaling.

-

Inverse Agonism: It binds to the receptor and stabilizes it in an inactive conformation, reducing the basal signaling that occurs even in the absence of ghrelin.

This dual action leads to the inhibition of both ghrelin-stimulated and constitutive receptor activity, impacting various physiological processes. For instance, this compound has been shown to increase intracellular Ca2+ concentration and insulin secretion in human islets and to increase gastric afferent nerve activity.[4]

References

- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocrine effects of the novel ghrelin receptor inverse agonist this compound: Results from a placebo-controlled human laboratory alcohol co-administration study in heavy drinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]

The Ghrelin Receptor Inverse Agonist PF-5190457: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of PF-5190457, a potent and selective ghrelin receptor (GHS-R1a) inverse agonist. The data herein are compiled from foundational preclinical studies, offering a core reference for researchers in metabolic disease, addiction, and related fields.

Introduction

This compound is a spiro-azetidino-piperidine compound identified as a highly selective, orally bioavailable inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The ghrelin receptor exhibits high constitutive (ligand-independent) activity; therefore, an inverse agonist like this compound not only blocks the action of the endogenous ligand, acyl-ghrelin, but also suppresses the receptor's basal signaling.[3] This dual action makes it a compelling candidate for investigating the therapeutic potential of ghrelin system modulation. Preclinical studies have primarily explored its role in metabolic regulation and, more recently, in alcohol use disorder.[3][4]

Mechanism of Action: Ghrelin Receptor Inverse Agonism

Acyl-ghrelin binding to GHS-R1a, a G-protein coupled receptor (GPCR), stimulates downstream signaling pathways that promote appetite and growth hormone release.[5][6] As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the constitutive signaling that occurs even in the absence of ghrelin.[3] This leads to the attenuation of downstream pathways such as those involving AMPK and PI3K/Akt, which are responsible for mediating the orexigenic (appetite-stimulating) effects of ghrelin signaling.[6]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrate that this compound possesses favorable properties for an orally administered therapeutic, including good exposure and central nervous system penetration.

Table 1: Mean Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

|---|---|---|

| Oral Administration (10 mg/kg) | ||

| Cmax (Plasma) | 1200 | ng/mL |

| Tmax (Plasma) | 0.5 | h |

| AUC (Plasma) | 4900 | ng*h/mL |

| Intravenous Administration (2 mg/kg) | ||

| Clearance | 35 | mL/min/kg |

| Volume of Distribution (Vdss) | 10 | L/kg |

| Central Exposure (10 mg/kg, p.o.) | ||

| Brain Cmax | 1600 | ng/g |

| Brain Tmax | 1.0 | h |

| Brain AUC | 11000 | ng*h/g |

| Brain/Plasma Ratio | 2.2 | - |

Data sourced from supplementary materials in Denney et al., 2017.[7]

Preclinical Pharmacodynamics

The in vitro and in vivo pharmacodynamic effects of this compound confirm its activity as a ghrelin receptor inverse agonist.

In Vitro Activity

This compound demonstrates high-affinity binding to the ghrelin receptor and potent inverse agonist activity.

Table 2: In Vitro Potency and Activity of this compound

| Assay | Parameter | Value | Species |

|---|---|---|---|

| Receptor Binding | pKi | 8.36 | Human |

| Insulin Secretion | Effect | Increases glucose-stimulated insulin secretion | Human Islets |

| Intracellular Calcium | Effect | Increases intracellular calcium | Rat Islets |

Data sourced from Bhattacharya et al., 2014 and Kong et al., 2016.[1][2]

In Vivo Activity in Rodent Models

Preclinical studies in rats have focused on the compound's effects on alcohol-related behaviors and food intake.

Table 3: Summary of In Vivo Preclinical Studies

| Study Type | Animal Model | Doses | Key Findings | Reference |

|---|---|---|---|---|

| Alcohol Interaction | Wistar Rats | 0.3 - 30 mg/kg (i.p.) | Did not interact with alcohol's effects on locomotor activity or loss-of-righting reflex. Alcohol did not alter this compound blood concentrations. | Lee et al., 2018[3] |

| Food Intake | Male & Female Rats | Not specified | Suppressed food intake under both restricted and ad libitum feeding conditions. Effect was absent in GHSR knockout rats. | Deschaine et al., 2023[8] |

Experimental Protocols

Pharmacokinetic Analysis in Rats

The following workflow outlines the general procedure for determining the pharmacokinetic profile of this compound in rats.

Methodology:

-

Dosing: Sprague-Dawley or Wistar rats are administered this compound via oral gavage (p.o.) or intravenous (i.v.) injection.[7]

-

Sample Collection: At predetermined time points post-dosing, blood samples are collected (e.g., via tail vein or cardiac puncture). For central exposure, animals are euthanized, and brains are harvested and homogenized.[3]

-

Analysis: Plasma and brain homogenate concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

-

Parameter Calculation: Standard non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.[7]

Alcohol Interaction Study

Protocol:

-

Animal Model: Male Wistar rats were used.[3]

-

Dose-Finding: A pilot study established doses of this compound (0.3, 1, 3, 10, and 30 mg/kg, i.p.) to achieve desired brain concentrations.[3]

-

Behavioral Testing:

-

Locomotor Activity: Rats were pre-treated with this compound or vehicle, followed by an injection of ethanol (e.g., 1.5 g/kg). Locomotor activity was then monitored in an open-field arena.

-

Loss of Righting Reflex (LORR): A higher dose of ethanol (e.g., 3.5 g/kg) was administered following pre-treatment with this compound or vehicle. The duration of LORR (time until the animal could right itself three times in 30 seconds) was recorded as a measure of alcohol's sedative effects.[3]

-

-

PK Interaction: Blood samples were collected to determine if co-administration of alcohol affected plasma concentrations of this compound.[3]

Conclusion

The preclinical data for this compound establish it as a potent, selective, and orally bioavailable ghrelin receptor inverse agonist with significant central nervous system penetration. Pharmacodynamic studies in rodents confirm its ability to modulate physiological processes regulated by the ghrelin system, such as food intake, without adversely interacting with the sedative effects of alcohol.[3][8] These findings provided a strong rationale for its advancement into clinical trials. This technical summary serves as a foundational resource for scientists engaged in the development of ghrelin-targeted therapeutics.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ghrelin Receptor Inverse Agonist PF-5190457: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5190457 is a potent, selective, and orally bioavailable small molecule that acts as an inverse agonist and competitive antagonist at the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] Preclinical and clinical studies have explored its therapeutic potential in various conditions, most notably in the treatment of alcohol use disorder (AUD).[3][4][5] This technical guide provides an in-depth overview of the pharmacological properties, experimental evaluation, and potential therapeutic applications of this compound, with a focus on quantitative data and detailed methodologies for key experiments.

Introduction

The ghrelin system, centered around the peptide hormone ghrelin and its receptor GHS-R1a, plays a crucial role in regulating a wide array of physiological processes, including appetite, growth hormone secretion, gastric motility, and reward-related behaviors.[2][6] The GHS-R1a exhibits high constitutive (ligand-independent) activity, making inverse agonism a particularly attractive therapeutic strategy to modulate this system.[1] this compound was developed as a first-in-class ghrelin receptor inverse agonist to enter clinical trials.[1][2] This document summarizes the key findings related to this compound, providing a technical resource for researchers and drug developers.

Mechanism of Action

This compound exerts its pharmacological effects by binding to the GHS-R1a. It not only competitively blocks the binding and action of the endogenous ligand, acyl-ghrelin, but also reduces the receptor's basal, constitutive activity.[1][2] This dual mechanism of competitive antagonism and inverse agonism leads to a more profound suppression of ghrelin receptor signaling compared to a neutral antagonist.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Value | Reference |

| Kd | Human | 3 nM | [2][7] |

| pKi | Not Specified | 8.36 | [8] |

Table 2: Pharmacokinetic Properties in Humans

| Parameter | Population | Value | Reference |

| Tmax | Healthy Volunteers | 0.5 - 3 hours | [9][10] |

| Half-life (t1/2) | Healthy Volunteers | 8.2 - 9.8 hours | [9][10] |

| Heavy Drinkers | ~6 hours | [10] | |

| Apparent Volume of Distribution (Vd/F) | Non-Heavy Drinkers | 44.5 L | [11] |

| Heavy Drinkers | 169 L | [11] | |

| Apparent Clearance (CL/F) | Non-Heavy Drinkers | 72.0 L/h | [11] |

Table 3: Pharmacodynamic Effects in Humans

| Effect | Dose | Result | Reference |

| Inhibition of ghrelin-induced GH release | 100 mg | 77% inhibition | [9][12] |

| Reduction in alcohol craving | 100 mg b.i.d. | Significant reduction during cue-reactivity | [1][4] |

| Delay in gastric emptying lag time | 150 mg | 30% delay | [9][12] |

| Delay in gastric half-emptying time | 150 mg | 20% delay | [9][12] |

| Reduction in postprandial glucose | 150 mg | 9 mg/dL decrease | [9][12] |

| Increase in heart rate | ≥50 mg | Up to 13.4 beats/min increase | [9][12] |

| Reduction in virtual calories selected | 100 mg b.i.d. | P = 0.04 | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments involving this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the ghrelin receptor.

Methodology: Radioligand binding studies were conducted using filter and scintillation proximity assay formats to evaluate the affinity of this compound.[2] While specific details are proprietary, a general protocol would involve:

-

Membrane Preparation: Membranes from cells stably expressing the human GHS-R1a are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA) is used.

-

Radioligand: A radiolabeled ghrelin receptor ligand (e.g., [125I]-His9-ghrelin) is used at a concentration near its Kd.

-

Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). For this compound, a 4-hour incubation was required to achieve equilibrium.[2]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Phase 1b Human Laboratory Study in Heavy Drinkers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound when co-administered with alcohol in heavy drinkers.[1][4]

Study Design: A single-blind, placebo-controlled, within-subject, dose-escalating study.[1]

Participants: Twelve heavy drinkers.[1][4]

Dosing: Participants received placebo, 50 mg b.i.d., and 100 mg b.i.d. of this compound in three separate periods.[1][4]

Experimental Workflow:

Key Procedures:

-

Alcohol Administration Session: Participants consumed a standardized dose of alcohol. Blood alcohol concentrations and subjective effects of alcohol were measured.[1][4]

-

Alcohol Cue-Reactivity Procedure: Participants were exposed to alcohol-related cues (e.g., sight and smell of their preferred alcoholic beverage) to elicit craving, which was then assessed using self-report measures.[1][4]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling: Blood samples were collected at various time points to determine the plasma concentrations of this compound and to measure potential biomarkers such as acyl- and total ghrelin, and insulin-like growth factor-1 (IGF-1).[1][4]

Potential Therapeutic Applications

The pharmacological profile of this compound suggests its potential utility in several clinical conditions.

Alcohol Use Disorder (AUD)

The most extensively studied application for this compound is in the treatment of AUD.[3][4][5] The rationale stems from preclinical studies indicating that blockade of the ghrelin receptor reduces alcohol consumption and reward-seeking behaviors.[4][5] A Phase 1b study demonstrated that this compound (100 mg b.i.d.) significantly reduced alcohol craving during a cue-reactivity procedure in heavy drinkers.[1][4] A subsequent Phase IIa study in individuals with AUD did not find a significant reduction in cue-elicited alcohol craving but did observe a reduction in virtual calories selected in a food choice experiment.[5] These findings support the continued investigation of ghrelin receptor blockade as a therapeutic strategy for AUD.[1][5]

Obesity and Type 2 Diabetes

Ghrelin is known to stimulate appetite and has effects on glucose metabolism.[2] Antagonizing the ghrelin receptor has been proposed as a therapeutic approach for obesity and type 2 diabetes.[2] this compound has been shown to increase glucose-dependent insulin secretion in human islets ex vivo.[2] In a clinical study, a single 150 mg dose of this compound delayed gastric emptying and modestly decreased postprandial glucose.[9][12] However, the clinical development of this compound for type 2 diabetes was discontinued.[13]

Sleep Disorders

A notable adverse event reported in clinical trials with this compound at doses of 50 mg and higher was somnolence.[9][12] This has led to the suggestion that this compound could have potential as a treatment for centrally-acting disorders such as insomnia.[9][13] The pharmacokinetic profile of the drug is considered favorable for such an application.[13]

Safety and Tolerability

In clinical studies, this compound has been generally well-tolerated.[1][9] The most frequently reported adverse event was somnolence.[9][12] In a study where this compound was co-administered with alcohol, all adverse events were mild to moderate and did not necessitate discontinuation of the drug.[1][4] this compound did not alter alcohol concentration or elimination.[1][4] An increase in heart rate has also been observed, an effect that appeared to diminish with chronic dosing.[9][12]

Conclusion

This compound is a well-characterized ghrelin receptor inverse agonist with a promising profile for the treatment of alcohol use disorder. Its ability to reduce alcohol craving in a human laboratory setting provides a strong rationale for further clinical investigation. While its development for type 2 diabetes has been halted, the observed effects on somnolence suggest a potential for repositioning in the treatment of sleep disorders. This technical guide provides a comprehensive summary of the currently available data on this compound to aid researchers and clinicians in the continued exploration of its therapeutic potential.

References

- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder [insight.jci.org]

- 4. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Population Pharmacokinetic Analysis of this compound, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Population Pharmacokinetic Analysis of this compound, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Spiro-azetidino-piperidine Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of the Spiro-azetidino-piperidine Series

The spiro-azetidino-piperidine core is a fascinating and increasingly important structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space have positioned it as a privileged scaffold in the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) within this series, focusing on key therapeutic areas where these compounds have shown significant promise. Detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows are provided to support researchers and drug development professionals in this dynamic field.

Spiro-azetidino-piperidine Derivatives as Ghrelin Receptor Inverse Agonists

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and metabolism. Inverse agonists of this receptor have therapeutic potential for the treatment of obesity and related metabolic disorders. The spiro-azetidino-piperidine scaffold has proven to be a fertile ground for the discovery of potent GHSR1a inverse agonists.[1][2][3][4]

Structure-Activity Relationship

Systematic exploration of the spiro-azetidino-piperidine core has revealed key structural features that govern potency and metabolic stability. The general scaffold consists of a central spirocyclic core with substitutions on both the azetidine and piperidine rings.

Table 1: Structure-Activity Relationship of Spiro-azetidino-piperidine Analogues as Ghrelin Receptor Inverse Agonists

| Compound | R1 | R2 | hGHSR1a Ki (nM) |

| 1a | -H | Phenyl | 213 |

| 1b | -CH3 | Phenyl | 150 |

| 1c | -H | 4-Fluorophenyl | 89 |

| 1d | -H | 2-Thienyl | 65 |

| 2a | -C(=O)CH2-(imidazo[2,1-b]thiazol-6-yl) | 1-Phenyl-1H-1,2,3-triazol-4-yl | 6.3 |

| 2b | -C(=O)CH2-(2-pyridyl) | 1-Phenyl-1H-1,2,3-triazol-4-yl | 15 |

| 2c | -C(=O)CH2-(imidazo[2,1-b]thiazol-6-yl) | 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl | 4.8 |

Data compiled from multiple sources, including Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4281-7.

Key SAR insights from this series include:

-

Piperidine N-Substitution (R1): Acyl substitution on the piperidine nitrogen with heterocyclic moieties, such as an imidazo-thiazole acetamide, significantly enhances potency compared to simple alkyl or hydrogen substituents.[5] Compound 2a , with this feature, demonstrates a marked improvement in binding affinity over the initial hit 1a .

-

Azetidine N-Substitution (R2): The presence of an aryl-triazole group on the azetidine nitrogen is crucial for high-affinity binding. Modifications to the phenyl ring of the triazole, such as the introduction of a fluorine atom (2c ), can further improve potency.

Experimental Protocols

Ghrelin Receptor Binding Assay:

The binding affinity of the compounds to the human ghrelin receptor (hGHSR1a) is typically determined using a competitive radioligand binding assay.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing hGHSR1a are cultured and harvested. The cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compounds.

-

Incubation and Filtration: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. Ki values are then calculated using the Cheng-Prusoff equation.

Ghrelin Receptor Signaling Pathway

The ghrelin receptor signals through multiple G-protein pathways, primarily Gαq and Gαi/o, leading to downstream cellular responses that regulate appetite and metabolism.[1][6][7][8][9] An inverse agonist would be expected to reduce the basal activity of this pathway.

Caption: Ghrelin Receptor Signaling Pathway and Point of Intervention.

Spiro-azetidino-piperidine Analogues as mGlu2 Receptor Positive Allosteric Modulators

Metabotropic glutamate receptor 2 (mGlu2) is a GPCR that acts as an autoreceptor to inhibit glutamate release. Positive allosteric modulators (PAMs) of mGlu2 have therapeutic potential for treating disorders characterized by excessive glutamatergic neurotransmission, such as anxiety and schizophrenia.[10][11][12] A scaffold hopping approach from spiro-oxindole piperidines led to the discovery of potent 3-(azetidin-3-yl)-1H-benzimidazol-2-one derivatives.

Structure-Activity Relationship

The SAR of this series focuses on modifications to the benzimidazolone core and the substituent on the azetidine nitrogen.

Table 2: SAR of 3-(Azetidin-3-yl)-1H-benzimidazol-2-one mGlu2 PAMs

| Compound | R1 | R2 | mGlu2 EC50 (nM) | % Glu Max |

| 3a | 6-Br | 3-Cl-pyridazine | 120 | 180 |

| 3b | H | 3-Cl-pyridazine | 130 | 175 |

| 3c | 6-Br | 3-F-pyridazine | 85 | 190 |

| 3d | 6-Br | 3-Cl-6-Me-pyridazine | 45 | 210 |

Data adapted from ACS Med. Chem. Lett. 2019, 11, 3, 303-308.

Key SAR observations include:

-

Benzimidazolone Substitution (R1): A bromine atom at the 6-position of the benzimidazolone core is well-tolerated and can slightly enhance potency.

-

Azetidine N-Substitution (R2): The nature of the heterocyclic group on the azetidine nitrogen has a significant impact on activity. A 3-chloro-6-methyl-pyridazine moiety (3d ) provided the most potent compound in this series.

Experimental Protocols

mGlu2 PAM Functional Assay:

The potentiation of the glutamate response by PAMs is typically measured using a cell-based functional assay that detects changes in intracellular calcium or cyclic AMP (cAMP) levels.

-

Cell Line: A stable cell line co-expressing the mGlu2 receptor and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein that couples to a calcium signaling pathway (e.g., CHO cells) is used.

-

Assay Procedure: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compounds are added to the cells at various concentrations and incubated for a short period.

-

Glutamate Stimulation: A sub-maximal concentration of glutamate (EC20) is then added to stimulate the mGlu2 receptor.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The EC50 (the concentration of the compound that produces 50% of its maximal potentiation) and the maximum potentiation (% Glu Max) are determined from the dose-response curves.

mGlu2 Receptor Signaling Pathway

mGlu2 receptors are coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. PAMs enhance the receptor's response to glutamate.[13][14][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Off-Target Selectivity Profile of PF-5190457: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor critically involved in the regulation of appetite, growth hormone secretion, and reward pathways.[1][2] Developed as a potential therapeutic for type 2 diabetes and investigated for the treatment of alcohol use disorder, its clinical viability is fundamentally linked to its selectivity profile.[1][2][3] A comprehensive understanding of a drug candidate's interactions with unintended biological targets is paramount for predicting potential adverse effects and ensuring a favorable safety margin. This technical guide provides a detailed overview of the off-target selectivity profile of this compound, presenting key quantitative data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.

Core Selectivity Data

The off-target activity of this compound was rigorously assessed through a comprehensive screening against a panel of receptors, transporters, and enzymes. The primary screening was conducted by CEREP at a concentration of 10 μM. The results demonstrate a high degree of selectivity for the ghrelin receptor.[1]

Off-Target Binding Profile of this compound

The following table summarizes the off-target screening results for this compound. The compound was tested at a concentration of 10 μM. The vast majority of targets showed minimal interaction, highlighting the compound's specificity.

| Target Class | Specific Target | % Inhibition at 10 µM |

| GPCRs | 5-HT2B | >50% (IC50 = 3700 nM) |

| Adenosine A1 | <50% | |

| Adrenergic α1 | <50% | |

| Adrenergic α2 | <50% | |

| Adrenergic β1 | <50% | |

| Adrenergic β2 | <50% | |

| Angiotensin AT1 | <50% | |

| Bradykinin B2 | <50% | |

| Cannabinoid CB1 | <50% | |

| Cholecystokinin CCK1 | <50% | |

| Dopamine D1 | <50% | |

| Dopamine D2 | <50% | |

| Endothelin ETA | <50% | |

| GABAB | <50% | |

| Histamine H1 | <50% | |

| Histamine H2 | <50% | |

| Muscarinic M1 | <50% | |

| Muscarinic M2 | <50% | |

| Muscarinic M3 | <50% | |

| Neuropeptide Y Y1 | <50% | |

| Neurotensin NT1 | <50% | |

| Opioid δ (DOP) | <50% | |

| Opioid κ (KOP) | <50% | |

| Opioid μ (MOP) | <50% | |

| Serotonin 5-HT1A | <50% | |

| Serotonin 5-HT2A | <50% | |

| Serotonin 5-HT3 | <50% | |

| Somatostatin sst | <50% | |

| Tachykinin NK1 | <50% | |

| Tachykinin NK2 | <50% | |

| Vasopressin V1a | <50% | |

| Ion Channels | Ca2+ Channel, L-type | <50% |

| K+ Channel, hERG | <50% | |

| Na+ Channel, Site 2 | <50% | |

| Transporters | Dopamine Transporter (DAT) | <50% |

| Norepinephrine Transporter (NET) | <50% | |

| Serotonin Transporter (SERT) | <50% | |

| Enzymes | Cyclooxygenase (COX-1) | <50% |

| Cyclooxygenase (COX-2) | <50% | |

| Nitric Oxide Synthase (NOS) | <50% | |

| Phosphodiesterase (PDE) 3 | <50% | |

| Phosphodiesterase (PDE) 4 | <50% |

Data compiled from Bhattacharya et al., 2014.[1]

The only significant off-target interaction observed was with the serotonin 5-HT2B receptor, with an IC50 value of 3700 nM.[1] Subsequent functional assays revealed that this compound did not exhibit any agonist or antagonist activity at this receptor, suggesting that the initial binding interaction does not translate to a functional effect.[1] A study on the major hydroxy metabolite of this compound, PF-6870961, found no off-target interactions in a high-throughput screening, further supporting the clean safety profile of the parent compound's metabolic pathway.[4]

Experimental Protocols

The determination of the off-target selectivity profile of this compound involved standardized radioligand binding assays.

CEREP Broad Panel Screening

Objective: To assess the potential of this compound to interact with a wide range of known biological targets.

Methodology:

-

Compound Preparation: this compound was dissolved in an appropriate solvent (typically DMSO) to create a stock solution. This stock was then diluted to the final screening concentration of 10 μM in the specific assay buffer for each target.

-

Assay Panel: A comprehensive panel of radioligand binding assays was utilized (as detailed in the table above), covering a diverse range of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes.

-

Radioligand Binding Assay (General Protocol):

-

Reaction Mixture: A reaction mixture was prepared containing the specific receptor preparation (e.g., cell membranes expressing the target receptor), a known radioligand for the target, and either this compound (test compound), a reference compound (for positive control), or vehicle (for negative control).

-

Incubation: The reaction mixtures were incubated at a specific temperature and for a duration optimized for each target to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand was separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters was quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of radioligand binding by this compound was calculated by comparing the radioactivity in the presence of the test compound to the control wells. A response of ≥ 50% inhibition is typically considered a "hit" and warrants further investigation, such as the determination of an IC50 value.

Follow-up Functional Assays (for 5-HT2B)

Objective: To determine if the observed binding of this compound to the 5-HT2B receptor results in a functional response (agonism or antagonism).

Methodology:

-

Standard functional assays specific to the 5-HT2B receptor were employed. These assays typically measure a downstream signaling event, such as calcium mobilization or inositol phosphate accumulation, upon receptor activation.

-

Agonist Mode: this compound was added to cells expressing the 5-HT2B receptor, and the functional response was measured and compared to that of a known 5-HT2B agonist.

-

Antagonist Mode: Cells expressing the 5-HT2B receptor were pre-incubated with this compound before the addition of a known 5-HT2B agonist. The ability of this compound to block the agonist-induced response was measured.

Signaling Pathways and Experimental Workflows

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHSR1a) is a G protein-coupled receptor that, upon binding to its endogenous ligand ghrelin, initiates a cascade of intracellular signaling events. These pathways are crucial for its physiological effects. This compound, as an inverse agonist, is proposed to stabilize the inactive conformation of the receptor, thereby reducing its basal activity and antagonizing ghrelin-induced signaling.

Caption: Simplified Ghrelin Receptor (GHSR1a) Signaling Pathway.

Experimental Workflow for Off-Target Selectivity Screening

The process of determining the off-target selectivity of a compound like this compound follows a structured workflow, from initial broad screening to more detailed functional analysis of any identified "hits."

Caption: Workflow for Off-Target Selectivity Profiling.

Conclusion

The comprehensive off-target selectivity profiling of this compound reveals a compound with a superior selectivity profile. With the exception of a non-functional interaction with the serotonin 5-HT2B receptor at high concentrations, this compound demonstrates minimal interaction with a wide array of other biological targets. This high degree of selectivity is a critical attribute for a clinical candidate, as it minimizes the potential for off-target mediated adverse effects. The data presented in this guide underscore the robust preclinical characterization of this compound and provide a valuable resource for researchers and drug development professionals working on ghrelin receptor modulators and related therapeutic areas.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder [insight.jci.org]

- 3. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-5190457 in Regulating Glucose-Stimulated Insulin Secretion: A Technical Guide

Abstract

PF-5190457 is a potent, selective, and orally bioavailable small-molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. The ghrelin system is critically involved in regulating energy homeostasis, including glucose metabolism. Acylated ghrelin, the endogenous ligand for GHS-R1a, has been shown to suppress glucose-stimulated insulin secretion (GSIS). By blocking the constitutive activity of the ghrelin receptor and the effects of endogenous ghrelin, this compound presents a therapeutic mechanism for enhancing insulin release and improving glycemic control. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings related to the role of this compound in modulating GSIS.

Introduction: The Ghrelin System and Glucose Homeostasis

Ghrelin is a peptide hormone primarily produced by endocrine cells in the stomach.[1] Its acylated form is the endogenous ligand for the GHS-R1a receptor, which is expressed in various tissues, including the pancreas.[2] The ghrelin/GHS-R1a system has pleiotropic functions, including the regulation of appetite, growth hormone secretion, and glucose homeostasis.[1][3]

Numerous studies in both rodents and humans have demonstrated that the administration of acylated ghrelin leads to increased blood glucose and decreased plasma insulin levels.[2] Crucially, ghrelin inhibits glucose-stimulated insulin secretion (GSIS) directly at the level of the pancreatic islets.[2][4] This makes the ghrelin receptor a compelling target for therapeutic intervention in metabolic disorders characterized by impaired insulin secretion. This compound was developed as a GHS-R1a inverse agonist to counteract these effects.[3]

Mechanism of Action of this compound

Ghrelin's Inhibition of Insulin Secretion

Ghrelin's inhibitory effect on insulin secretion is mediated through the GHS-R1a receptor on pancreatic β-cells.[2] Upon binding, ghrelin activates a G-protein-coupled signaling cascade involving the Gαi2 subunit.[2] This activation leads to the opening of voltage-dependent K+ channels, causing membrane hyperpolarization. The hyperpolarized state attenuates the glucose-induced calcium (Ca2+) signaling that is essential for the exocytosis of insulin-containing granules.[2]

This compound as a GHS-R1a Inverse Agonist

This compound acts as an inverse agonist, meaning it not only blocks the binding of ghrelin but also inhibits the receptor's constitutive (basal) activity.[1][3] By binding to GHS-R1a on pancreatic islets, this compound prevents the ghrelin-induced activation of Gαi2. This blockade removes the inhibitory signal on insulin secretion, thereby restoring and potentially enhancing the β-cell's response to glucose. The result is an increase in intracellular Ca2+ concentration and a subsequent potentiation of insulin release in a glucose-dependent manner.[2]

Preclinical and In Vitro Evidence

In vitro studies using isolated pancreatic islets have provided direct evidence for the effects of this compound on insulin secretion.

Quantitative Data from In Vitro Studies

| Parameter | Model | Condition | Result | Reference |

| Receptor Binding Affinity (Kd) | Ghrelin Receptor | N/A | 3 nM | |

| Insulin Secretion | Human Islets (ex vivo) | Glucose-dependent | Increased | [2] |

| Intracellular Calcium (Ca2+) | Rat Dispersed Islets | N/A | Increased | [2] |

| Ghrelin Inhibition | Rat Isolated Islets | Ghrelin-induced suppression of insulin secretion | Fully Blocked | [4] |

Experimental Protocols

Islet Isolation and Culture: Pancreatic islets are isolated from rats or human donors using collagenase digestion followed by density gradient purification. The isolated islets are then cultured for a period (e.g., 24-48 hours) in a controlled environment (e.g., 37°C, 5% CO2) with appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Insulin Secretion Assay: Cultured islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose). They are then exposed to various conditions in static incubation: low glucose, high glucose (e.g., 16.7 mM), high glucose + ghrelin, and high glucose + ghrelin + this compound. After a set incubation period (e.g., 60 minutes), the supernatant is collected, and the insulin concentration is measured using methods like radioimmunoassay (RIA) or ELISA.

Intracellular Calcium Measurement: Dispersed islet cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM). The cells are then placed on a microscope stage and perifused with buffers containing different concentrations of glucose and test compounds (like this compound). The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the real-time changes in intracellular free Ca2+ concentration.

Clinical Pharmacology and Human Studies

The effects of this compound on glucose metabolism have been evaluated in Phase 1 clinical trials involving healthy adult subjects.

Study Design and Pharmacokinetics

This compound was assessed in randomized, placebo-controlled, double-blind, single ascending dose (SAD) and multiple ascending dose (MAD) studies.[2][5]

-

SAD Study: Healthy men received single oral doses ranging from 2 mg to 300 mg.[5]

-

MAD Study: Healthy men received doses of 2, 10, 40, or 100 mg twice daily for two weeks.[2][5]

The compound demonstrated rapid absorption with a time to maximum concentration (Tmax) of 0.5–3 hours and a half-life of 8.2–9.8 hours, supporting daily oral dosing.[2][5]

Quantitative Data from Clinical Trials

Table 2: Effects of this compound on Gastric Emptying and Postprandial Glucose

| Parameter | Dose | Change from Baseline (Mean [90% CI]) | Reference |

| Gastric Emptying Lag Time | 150 mg | ↑ 30% [7–58%] | [2][5] |

| Gastric Half-Emptying Time | 150 mg | ↑ 20% [7–35%] | [2][5] |

| Postprandial Glucose | 150 mg | ↓ 9 mg dL⁻¹ | [2][5] |

Table 3: Effects of this compound on Glucose-Regulating Hormones (in Heavy Drinkers)

| Parameter | Dose | Observation during Dosing Phase | Reference |

| Blood Insulin | Not specified | Significantly Reduced | [1] |

| Blood Amylin | Not specified | Significantly Reduced | [1] |

| Acyl-to-Total Ghrelin Ratio | 100 mg | Reduced | [1] |

Note: In one study involving healthy volunteers, fasting insulin and glucose levels were measured, but significant changes were not highlighted.[2] However, a separate study in heavy drinkers did report significant reductions in insulin and amylin during the dosing phase.[1] Another report on the same study concluded that blood hormone levels were "largely unaffected," indicating the effects may be context-dependent or modest.[6][7]

Clinical Trial Protocol

Participant Selection: Healthy adult male subjects were enrolled based on defined inclusion/exclusion criteria, including age and body mass index (BMI).[5]

Dosing and Administration: In the SAD and MAD studies, subjects received either PF-05190457 at specified doses or a matching placebo.[2]

Biomarker and Endpoint Measurement:

-

Fasting Samples: Fasting insulin and glucose were measured at baseline and on multiple days during the trial.[2]

-

Homeostatic Model Assessment (HOMA): HOMA-B (for β-cell function) and HOMA-IR (for insulin resistance) were calculated from fasting glucose and insulin levels.[2]

-

Gastric Emptying: Assessed using methods like scintigraphy after a standardized meal.

-

Safety Monitoring: Included monitoring of adverse events, with somnolence being the most frequently reported at doses ≥50 mg.[2][5]

Conclusion

This compound, a GHS-R1a inverse agonist, directly counteracts the inhibitory effects of ghrelin on pancreatic β-cells. In vitro data robustly demonstrates its ability to increase intracellular calcium and enhance insulin secretion from human islets in a glucose-dependent manner.[2] Clinical studies confirm its oral bioavailability and provide evidence of its metabolic activity, including a reduction in postprandial glucose, which is likely mediated by a combination of delayed gastric emptying and potentially enhanced insulin secretion.[2][5] While the direct effects on fasting glucose and insulin in healthy subjects were not pronounced, the preclinical mechanism and observed modulation of glucose-regulating hormones suggest that GHS-R1a antagonism is a viable strategy for improving glucose homeostasis.[1] These findings support the continued investigation of this compound and similar molecules for the treatment of metabolic diseases characterized by impaired insulin secretion.

References

- 1. Endocrine effects of the novel ghrelin receptor inverse agonist this compound: Results from a placebo-controlled human laboratory alcohol co-administration study in heavy drinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Ghrelin Receptor Inverse Agonist PF-5190457: A Modulator of Vagal Afferent Firing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-5190457 is a novel, potent, and selective small-molecule inverse agonist of the ghrelin receptor (GHSR1a).[1][2] As a competitive antagonist of ghrelin, this compound has garnered significant interest for its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.[1][3] One of its key pharmacological effects is the modulation of vagal afferent firing, a critical pathway in the gut-brain axis that regulates hunger, satiety, and glucose homeostasis.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on vagal afferent signaling, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Mechanism of Action: Inverse Agonism at the Ghrelin Receptor

The ghrelin receptor is unique in that it exhibits high constitutive activity, meaning it is active even in the absence of its endogenous ligand, acylated ghrelin.[3] this compound functions as an inverse agonist, which not only blocks the action of ghrelin but also suppresses this constitutive receptor activity.[1] This mode of action is crucial to its effects on vagal afferent neurons. The vagus nerve, a key communicator between the gastrointestinal tract and the central nervous system, expresses ghrelin receptors.[4][5] Ghrelin itself has been shown to inhibit the firing of vagal afferent nerve fibers.[3] By acting as an inverse agonist, this compound reverses this inhibitory tone, leading to an increase in vagal afferent activity.[3]

Quantitative Effects on Vagal Afferent Firing

Electrophysiological studies using an ex vivo rat stomach preparation have demonstrated that this compound elicits a concentration-dependent increase in gastric vagal afferent nerve activity.[3] The key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference |

| Baseline Firing Rate | 9.2 ± 2.1 Hz | [3] |

| Emax (Maximum Effect) | 16.8 ± 4.8 Hz | [3] |

| EC50 (Half-maximal Effective Concentration) | 10.7 ± 0.5 nM | [3] |

These data clearly indicate that this compound significantly enhances the firing rate of vagal afferent neurons.

Experimental Protocol: Ex Vivo Rat Vagal Afferent Firing Assay

The following protocol outlines the methodology used to assess the effect of this compound on gastric vagal afferent nerve activity.[3]

1. Animal Preparation:

-

Male Sprague-Dawley rats are used for the experiments.

-

Animals are fasted overnight with free access to water.

-

On the day of the experiment, rats are anesthetized.

2. Tissue Dissection and Preparation:

-

A midline laparotomy is performed to expose the stomach and vagus nerve.

-

The stomach, along with the associated vagal nerve branches, is carefully dissected and transferred to a recording chamber.

-

The preparation is continuously perfused with carbogen-gassed Krebs solution at a constant temperature.

3. Electrophysiological Recording:

-

The vagal nerve bundle is desheathed, and small nerve filaments are teased apart.

-

A single vagal afferent fiber is isolated and placed on a platinum-iridium recording electrode.

-

Nerve activity is amplified, filtered, and recorded using appropriate data acquisition software.

4. Drug Administration:

-

This compound is administered via intragastric arterial perfusion in a concentration-dependent manner.

-

A stable baseline firing rate is established before the application of the compound.

5. Data Analysis:

-

The firing rate (in Hertz) is calculated for the baseline period and for each concentration of this compound.

-

Concentration-response curves are generated to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound at the ghrelin receptor on vagal afferent neurons and the experimental workflow for its characterization.

Caption: Signaling pathway of this compound on vagal afferent neurons.

Caption: Workflow for assessing this compound's effect on vagal firing.

Conclusion